Diphenamid
Overview
Description
Diphenamid is a chemical compound with the molecular formula C16H17NO . It is also known by other names such as Fenam, Benzeneacetamide, N,N-dimethyl-α-phenyl-, Acetamide, N,N-dimethyl-2,2-diphenyl-, and others .
Molecular Structure Analysis
The molecular weight of Diphenamid is 239.3123 . The IUPAC Standard InChI is InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 .Chemical Reactions Analysis
Diphenamid degradation data were fitted with the first-order reaction equations, yielding half-lives (T1/2) ranging from 187.3 to 247.5 days in unsterilized soils but prolonging to 577.5–630.0 days in sterilized soils . This indicates that microbial degradation is the dominant pathway for Diphenamid degradation in soils .Physical And Chemical Properties Analysis
Diphenamid has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±31.0 °C at 760 mmHg, and a flash point of 173.3±16.0 °C . Its vapor pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 63.1±3.0 kJ/mol .Scientific Research Applications
Application in Weed Control
- Summary of Application : Diphenamid is used as a pre-emergence herbicide for the control of annual grasses and certain broadleaf weeds . It is applied to the soil and works by inhibiting the growth of weed seedlings, thereby preventing them from becoming established.
- Methods of Application : The herbicide is typically applied to the soil surface and is then incorporated into the soil through rainfall or irrigation. The rate of application can vary depending on the specific crop and weed species present .
- Results or Outcomes : In a study on the effect of timing of application of Diphenamid on pepper, it was found that delaying the application from the day of sowing to close to emergence reduced phytotoxicity to pepper while only partially reducing herbicidal action .
Application in Tomato Cultivation
- Summary of Application : Diphenamid has been used in the cultivation of tomatoes to control weeds .
- Methods of Application : Similar to its use in weed control, Diphenamid is applied to the soil surface and is then incorporated into the soil through rainfall or irrigation .
- Results or Outcomes : Environmental and edaphic factors were monitored to determine their association with tolerance of seeded tomatoes to Diphenamid. It was found that injury increased with increasing soil pH and reduced temperature within 7 days of seeding in both field and growth chamber tests .
Application in Plant Sensitivity Studies
- Summary of Application : Diphenamid has been used in studies to determine the relative sensitivity of various plant species to the herbicide .
- Methods of Application : In these studies, the concentration of Diphenamid required to cause 50% growth inhibition of the shoots or roots in soil, or the roots in a bioassay, was determined for several species .
- Results or Outcomes : It was found that of the plants tested, grasses were the most sensitive, while Solanaceae were among the most tolerant to Diphenamid .
Application in Pepper Cultivation
- Summary of Application : Diphenamid has been used in the cultivation of pepper (Capsicum annuum L.) to control weeds .
- Methods of Application : The herbicide is applied preemergence, from the day of sowing to close to emergence . The addition of a mixture of the contact nonresidual herbicides diquat and paraquat to a late preemergence application of diphenamid resulted in control of weed seedlings which emerged after sowing of pepper .
- Results or Outcomes : Delaying the application reduced phytotoxicity to pepper while only partially reducing herbicidal action . This significantly increased the yield .
Application in Soil Biodegradation Studies
- Summary of Application : Diphenamid has been used in studies to investigate its accelerated degradation in soils .
- Methods of Application : The herbicide is applied to the soil in the laboratory, and its degradation is monitored over time .
- Results or Outcomes : Repeated application of this herbicide in the soil in the laboratory enhanced its degradation, which increased with an increasing number of applications . After the fourth application nearly 100% of the herbicide was degraded within 5 days of incubation .
Application in Fungi Degradation Studies
- Summary of Application : Diphenamid has been used in studies to investigate its degradation by fungi .
- Methods of Application : The herbicide is applied to the soil in the laboratory, and its degradation by fungi is monitored over time .
- Results or Outcomes : Several fungi capable of degrading diphenamid were isolated from soils with or without accelerated degradation .
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFOPIILNICLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Record name | DIPHENAMID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024072 | |
Record name | Diphenamid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |
Record name | DIPHENAMID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diphenamid | |
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Record name | DIPHENAMID | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.17 @ 23.3 °C, 1.2 g/cm³ | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
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Vapor Pressure |
0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |
Record name | Diphenamid | |
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Product Name |
Diphenamid | |
Color/Form |
WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |
CAS RN |
957-51-7 | |
Record name | DIPHENAMID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diphenamid | |
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Record name | Diphenamid [ANSI:BSI:ISO] | |
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Record name | Diphenamid | |
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Record name | Diphenamid | |
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Record name | DIPHENAMID | |
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Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
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Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |
Record name | DIPHENAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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